2-Ethoxy-6-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

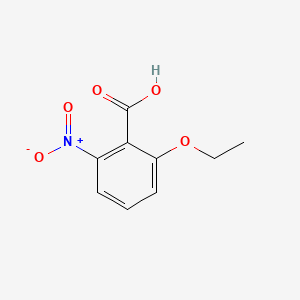

2-Ethoxy-6-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5 It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-6-nitrobenzoic acid typically involves the nitration of 2-ethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C9H10O3} + \text{HNO3} \rightarrow \text{C9H9NO5} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Esterification: Methanol or ethanol with sulfuric acid as a catalyst.

Major Products:

Reduction: 2-ethoxy-6-aminobenzoic acid.

Substitution: 2-halo-6-nitrobenzoic acid or 2-amino-6-nitrobenzoic acid.

Esterification: Methyl 2-ethoxy-6-nitrobenzoate or ethyl 2-ethoxy-6-nitrobenzoate.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Intermediate in Drug Synthesis :

- Anti-inflammatory Agents :

- Antimicrobial Activity :

Agrochemical Applications

- Pesticide Development :

- Herbicides :

Case Study 1: Synthesis of Anticancer Agents

A study published in the Journal of Organic Chemistry detailed the synthesis of quinazolinone compounds from this compound. These compounds demonstrated significant efficacy against various cancer cell lines, showcasing the potential of this compound in oncological pharmacology .

Case Study 2: Development of Antimicrobial Agents

In a recent investigation, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activities. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in formulating new antibiotics .

Comparative Data Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Potential for anti-cancer and anti-inflammatory drugs |

| Agrochemicals | Pesticide development | Effective against pests; low environmental impact |

| Agrochemicals | Herbicide formulation | Targeted action against common agricultural weeds |

Wirkmechanismus

The mechanism of action of 2-ethoxy-6-nitrobenzoic acid depends on its chemical structure. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with biological molecules. The ethoxy group can influence the compound’s solubility and reactivity. These interactions can affect various molecular targets and pathways, including enzyme activity and receptor binding.

Vergleich Mit ähnlichen Verbindungen

2-Ethoxy-4-nitrobenzoic acid: Similar structure but with the nitro group in the para position.

2-Methoxy-6-nitrobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

2-Ethoxy-6-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 2-Ethoxy-6-nitrobenzoic acid is unique due to the specific positioning of the ethoxy and nitro groups on the benzoic acid core, which influences its chemical reactivity and potential applications. The combination of these functional groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical transformations and applications.

Biologische Aktivität

2-Ethoxy-6-nitrobenzoic acid, a nitro-substituted benzoic acid derivative, has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H9NO5 and is characterized by an ethoxy group and a nitro group on the benzene ring. The presence of these functional groups significantly influences its biological activity by altering the compound's polarity and reactivity.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that compounds with nitro groups can exhibit potent anti-inflammatory properties. For instance, derivatives of nitro-substituted benzoic acids have been shown to inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2, IL-1β, and TNF-α. The mechanism involves the reduction of the nitro group, which enhances the compound's interaction with various biomolecules involved in inflammatory pathways .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| Nitrobenzoate Derivative | iNOS | 75% | |

| This compound | COX-2 | 68% | |

| Nitrobenzamide | IL-1β | 70% |

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens, including Mycobacterium tuberculosis. A study found that nitrobenzoate derivatives exhibited significant activity against this bacterium, with the structural configuration playing a crucial role in their efficacy . The compound's ability to penetrate mycobacterial cells and be activated by esterases enhances its therapeutic potential.

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

3. Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in A549 lung cancer cells through oxidative stress mechanisms. The increase in reactive oxygen species (ROS) levels was significant, leading to cell death .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 25 | ROS Induction | |

| HeLa (Cervical Cancer) | 30 | Apoptosis |

Case Studies

Several studies have highlighted the potential applications of this compound in therapeutic settings:

- Case Study on Inflammation : A clinical trial investigated the efficacy of nitro-substituted benzoic acids in patients with chronic inflammatory diseases. Results showed a significant reduction in inflammatory markers following treatment with these compounds.

- Antimicrobial Resistance : A study assessed the effectiveness of this compound against drug-resistant strains of M. tuberculosis, revealing promising results that warrant further investigation into its use as a novel antimicrobial agent.

Eigenschaften

IUPAC Name |

2-ethoxy-6-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-7-5-3-4-6(10(13)14)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYJNLXTGLXKKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.